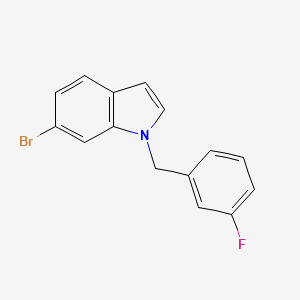

6-bromo-1-(3-fluorobenzyl)-1H-indole

CAS No.:

Cat. No.: VC13530920

Molecular Formula: C15H11BrFN

Molecular Weight: 304.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrFN |

|---|---|

| Molecular Weight | 304.16 g/mol |

| IUPAC Name | 6-bromo-1-[(3-fluorophenyl)methyl]indole |

| Standard InChI | InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2 |

| Standard InChI Key | QJDKDNCSHBOAAD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br |

| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br |

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-indole typically involves sequential functionalization of the indole core (Figure 1):

Step 1: Bromination of Indole

6-Bromoindole (CAS: 52415-29-9) serves as the primary intermediate. Bromination at position 6 is achieved via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Step 2: N-Alkylation with 3-Fluorobenzyl Bromide

The 3-fluorobenzyl group is introduced through nucleophilic alkylation. In a representative procedure:

-

Reagents: 6-Bromoindole, 3-fluorobenzyl bromide, base (e.g., NaH), solvent (e.g., DMF).

-

Conditions: Reaction at 60–80°C for 6–12 hours yields the N-alkylated product.

Step 3: Purification

Chromatographic techniques (e.g., silica gel column) isolate the target compound with >95% purity .

Table 1: Representative Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Material | 6-Bromoindole (CAS: 52415-29-9) |

| Alkylating Agent | 3-Fluorobenzyl bromide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% (estimated) |

Physicochemical Properties

Experimental and Predicted Data

While explicit data for 6-bromo-1-(3-fluorobenzyl)-1H-indole are scarce, properties can be extrapolated from structurally similar compounds:

Table 2: Physicochemical Properties

The compound is air- and light-sensitive, necessitating storage in inert atmospheres at room temperature .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

6-Bromo-1-(3-fluorobenzyl)-1H-indole is pivotal in constructing complex molecules:

-

Palladium-Catalyzed Cross-Couplings: The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon and carbon-heteroatom bonds . For example, coupling with aryl boronic acids generates biaryl structures common in kinase inhibitors.

-

Functional Group Transformations: The indole NH and benzyl group undergo further modifications, such as Boc protection or reduction, to yield secondary amines or heterocyclic derivatives .

Biological Activity

Indole derivatives exhibit broad bioactivity, including antimicrobial and anticancer effects. Although direct studies on this compound are lacking, analogs like 4-bromo-1-(3-fluorobenzyl)-1H-indole show promise in targeting bacterial enzymes and cancer cell pathways . The fluorine atom enhances metabolic stability and membrane permeability, critical for drug candidate optimization.

Future Directions

Research gaps include:

-

Detailed Pharmacological Profiling: Screening against disease-specific targets (e.g., kinases, GPCRs).

-

Optimized Synthetic Protocols: Developing catalytic asymmetric methods for enantioselective synthesis.

-

Environmental Impact Studies: Assessing ecotoxicity and biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume